1,4-Diethynylbenzene

Catalog No.
S8051375
CAS No.
30700-96-0
M.F
C10H6
M. Wt
126.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diethynylbenzene

CAS Number

30700-96-0

Product Name

1,4-Diethynylbenzene

IUPAC Name

1,4-diethynylbenzene

Molecular Formula

C10H6

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H

InChI Key

MVLGANVFCMOJHR-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)C#C

Canonical SMILES

C#CC1=CC=C(C=C1)C#C

Organic electronics

  • Conjugated polymers: The presence of the ethynyl groups (C≡C) in 1,4-Diethynylbenzene contributes to its conjugated structure, enabling the delocalization of electrons across the molecule. This property makes it a valuable building block for the synthesis of conjugated polymers. These polymers hold promise for applications in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs) due to their ability to conduct electricity [].

Sensor development

  • Fluorescence-based sensors: The unique electronic structure of 1,4-Diethynylbenzene can be exploited for the development of fluorescent sensors. By incorporating specific functional groups onto the molecule, researchers can design sensors for the selective detection of various metal ions or other analytes. For instance, studies have demonstrated the potential of 1,4-Diethynylbenzene-based sensors for the detection of copper (Cu²⁺) ions and pyrophosphate (PPi) in biological fluids [].

Metal-organic frameworks (MOFs)

  • Organic linkers: 1,4-Diethynylbenzene can serve as an organic linker in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with tunable properties, making them attractive for applications in gas storage, separation, and catalysis. By incorporating 1,4-Diethynylbenzene as a linker, researchers can influence the pore size and electronic properties of the MOF, leading to the development of materials with specific functionalities [].

1,4-Diethynylbenzene is an aromatic compound with the molecular formula C10H6C_{10}H_6 and a molecular weight of approximately 126.155 g/mol. It is characterized by two ethynyl groups (-C≡CH) attached to a benzene ring at the para positions. This structure imparts unique properties, including enhanced reactivity and the potential for forming polymers through various

  • Polymerization: It can polymerize on surfaces, such as copper (Cu(111)), under ultra-high vacuum conditions, leading to the formation of conjugated polymers .
  • Electrophilic Substitution: The presence of ethynyl groups can facilitate electrophilic aromatic substitution reactions, where other substituents can be introduced onto the benzene ring.
  • Dianion Formation: In specific conditions, it can form dianions that exhibit superbasic properties, allowing for further reactions with various electrophiles .

1,4-Diethynylbenzene can be synthesized through various methods:

  • Sonogashira Coupling: A common method involves the coupling of 1,4-dibromobenzene with terminal alkynes in the presence of a palladium catalyst.
  • Decarboxylation Reactions: Another method includes decarboxylation of benzene dipropynoic acids to yield the compound .
  • Direct Alkynylation: Direct alkynylation of benzene derivatives using acetylene under appropriate conditions can also produce 1,4-diethynylbenzene.

1,4-Diethynylbenzene has several notable applications:

  • Material Science: It serves as a building block for synthesizing conjugated polymers that are used in organic electronics, such as organic photovoltaics and light-emitting diodes.
  • Nanotechnology: Its ability to form polymers makes it valuable in the development of nanostructured materials.
  • Chemical Research: It is utilized in various studies related to organic synthesis and material properties due to its unique reactivity.

Several compounds share structural similarities with 1,4-Diethynylbenzene. Here are some notable comparisons:

CompoundStructureUnique Features
1,3-DiethynylbenzeneEthynyl groups at meta positionsDifferent reactivity patterns due to substitution position.
1,4-Bis(phenylethyne)Two phenylethyne groupsLarger molecular size and different electronic properties.
1,3-DiacetylenebenzeneAcetylene groups at meta positionsDifferent functional groups leading to varied reactivity.
Ortho-DiethynylbenzeneEthynyl groups at ortho positionsExhibits stronger basicity as a dianion compared to para isomer .

These compounds highlight the unique position of 1,4-Diethynylbenzene within the family of diethynylbenzenes due to its specific structure and resultant properties. The para substitution pattern significantly influences its chemical behavior compared to other positional isomers.

XLogP3

2.4

Exact Mass

126.0469501914 g/mol

Monoisotopic Mass

126.0469501914 g/mol

Heavy Atom Count

10

Related CAS

26713-43-9

General Manufacturing Information

Benzene, diethynyl-: INACTIVE

Dates

Last modified: 11-23-2023

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